N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride
Description
N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a structurally complex molecule combining a furan-2-ylmethyl group, a piperazine ring substituted with a hydroxy-thiophen-ethyl moiety, and an acetamide linker. The dihydrochloride salt form enhances its water solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h1-4,9-10,15,21H,5-8,11-13H2,(H,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOFVFYVGRHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)NCC3=CC=CO3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride, with CAS number 1421529-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 422.4 g/mol. It is characterized by the presence of a furan moiety and a thiophene ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H25Cl2N3O3S |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1421529-87-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein interactions involved in immune response modulation, particularly the PD-1/PD-L1 pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity in vitro. For instance, a study demonstrated its ability to rescue mouse splenocytes from apoptosis in the presence of recombinant PD-L1 at concentrations as low as 100 nM, achieving up to 92% cell viability .
Table 1: In Vitro Biological Activity
| Concentration (nM) | Cell Viability (%) |
|---|---|
| 10 | 70 |
| 50 | 85 |
| 100 | 92 |
Case Studies
- Cancer Immunotherapy : In a recent study focusing on cancer immunotherapy, the compound was evaluated for its potential to enhance T-cell responses against tumors. Results indicated that it could significantly increase T-cell activation markers when used in conjunction with other immune checkpoint inhibitors .
- Neuroprotection : Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal cell death induced by oxidative stress, likely through the modulation of sirtuin pathways, which are critical for cellular stress responses .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory markers in vitro. When tested on macrophages stimulated with lipopolysaccharides (LPS), it effectively decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural and Functional Insights
Heterocyclic Substituents :
- Furan vs. Thiazol/Thiophene : The target compound’s furan-2-ylmethyl group distinguishes it from thiazol-based analogs (e.g., compounds in and ). Furan’s electron-rich oxygen may influence binding affinity compared to thiazol’s nitrogen-containing ring, which often enhances metabolic stability .
- Thiophene vs. Dichlorophenyl : The hydroxyethyl-thiophene substituent in the target compound contrasts with dichlorophenyl groups (). Thiophene’s planar structure and sulfur atom could improve π-π stacking or metal coordination, impacting receptor interactions .
Piperazine vs. Piperidine :
- The piperazine ring in the target compound and ’s derivative offers greater conformational flexibility and basicity compared to piperidine (). Piperazine’s nitrogen atoms also facilitate salt formation (e.g., dihydrochloride), enhancing aqueous solubility .
Acetamide Linker Modifications :
- The acetamide group is a common pharmacophore in all compared compounds. Substitutions at the N- and C-termini dictate target selectivity. For example, the hydroxyethyl-thiophene-piperazine chain in the target compound may modulate steric and electronic interactions compared to phenylpiperazine () or hydroxypiperidine () .
Biological Activity :
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely offers superior solubility compared to neutral analogs (e.g., ’s dichlorophenyl-thiazol derivative), critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
